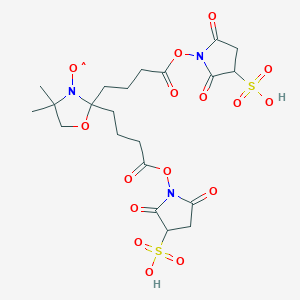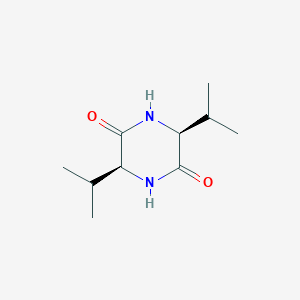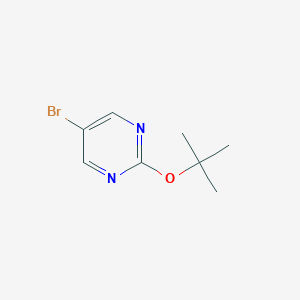
Bssda
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bssda, also known as bis(sulfosuccinimidyl) dodecyl suberate, is a chemical compound that is commonly used in scientific research. This compound is used as a cross-linking agent to covalently link proteins, peptides, and other biomolecules. Bssda has gained popularity due to its ability to form stable and specific linkages between molecules, which is essential in many applications in the field of biology and biochemistry.
Mécanisme D'action
Bssda works by forming a covalent bond between two molecules. The sulfo-NHS ester reacts with the primary amine group of one molecule, and the resulting intermediate reacts with the primary amine group of the other molecule, forming a stable covalent bond.
Effets Biochimiques Et Physiologiques
Bssda has no known biochemical or physiological effects on living organisms. It is a chemical reagent used in laboratory experiments and is not intended for use in living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Bssda is its ability to form stable and specific linkages between molecules. This makes it an ideal cross-linking agent for studying protein-protein interactions and for identifying protein complexes in complex mixtures. Bssda is also water-soluble, which makes it easy to use in aqueous solutions.
One of the limitations of Bssda is its relatively long linker arm, which can affect the spatial arrangement of the cross-linked molecules. This can lead to false-positive results in some experiments. Bssda is also sensitive to pH and temperature, which can affect its reactivity and stability.
Orientations Futures
There are several future directions for Bssda research. One area of research is the development of new cross-linking agents with shorter linker arms, which can improve the accuracy of protein-protein interaction studies. Another area of research is the development of new methods for analyzing cross-linked proteins, such as mass spectrometry-based methods. Finally, there is a need for further research on the effects of Bssda on the structure and function of cross-linked proteins.
Méthodes De Synthèse
Bssda is synthesized using a two-step reaction process. In the first step, dodecyl suberate is reacted with N-hydroxysulfosuccinimide (sulfo-NHS) to form Bssda(sulfosuccinimidyl) dodecyl suberate sulfo-NHS ester. In the second step, the sulfo-NHS ester is reacted with another molecule of dodecyl suberate to form Bssda.
Applications De Recherche Scientifique
Bssda is widely used in scientific research for various applications. One of the most common applications is in protein-protein interaction studies. Bssda is used to cross-link proteins and peptides to study their interactions and to identify protein complexes. Bssda is also used in the field of proteomics to identify protein-protein interactions in complex mixtures.
Propriétés
Numéro CAS |
116502-73-9 |
|---|---|
Nom du produit |
Bssda |
Formule moléculaire |
C21H28N3O16S2 |
Poids moléculaire |
642.6 g/mol |
InChI |
InChI=1S/C21H28N3O16S2/c1-20(2)11-38-21(24(20)31,7-3-5-16(27)39-22-14(25)9-12(18(22)29)41(32,33)34)8-4-6-17(28)40-23-15(26)10-13(19(23)30)42(35,36)37/h12-13H,3-11H2,1-2H3,(H,32,33,34)(H,35,36,37) |
Clé InChI |
UEOCILPYWSZCBW-UHFFFAOYSA-N |
SMILES |
CC1(COC(N1[O])(CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)CCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C |
SMILES canonique |
CC1(COC(N1[O])(CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)CCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C |
Synonymes |
is(sulfo-N-succinimidyl) doxyl-2-spiro-5'-azelate BSSDA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)



![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)



![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)

